molecular formula C11H14BrNO B1293976 2-bromo-N-methyl-N-(3-methylphenyl)propanamide CAS No. 1119450-38-2

2-bromo-N-methyl-N-(3-methylphenyl)propanamide

Cat. No. B1293976
M. Wt: 256.14 g/mol
InChI Key: NGABQZXZEHHUCC-UHFFFAOYSA-N
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Description

2-bromo-N-methyl-N-(3-methylphenyl)propanamide is a chemical compound that is likely to be of interest in the field of organic chemistry due to its potential applications in various chemical reactions and syntheses. While the specific compound is not directly mentioned in the provided papers, its structure suggests that it could be involved in reactions similar to those described in the papers, such as palladium-catalyzed arylation reactions , rearrangements involving bromine , and electrosynthesis involving bromide ions .

Synthesis Analysis

The synthesis of related brominated compounds often involves palladium-catalyzed reactions, as seen in the synthesis of 2-aryl-1,3-butadiene derivatives . The presence of a bromine atom in the compound suggests that it could be used as a substrate in similar palladium-catalyzed coupling reactions. Additionally, the synthesis of similar compounds has been achieved through the halogenation of precursor molecules, followed by treatment with nucleophiles .

Molecular Structure Analysis

The molecular structure of 2-bromo-N-methyl-N-(3-methylphenyl)propanamide would likely be characterized by spectroscopic methods such as NMR and FT-IR, as well as by single-crystal X-ray diffraction . These techniques would provide detailed information about the arrangement of atoms within the molecule and the geometry of the molecular framework.

Chemical Reactions Analysis

Compounds similar to 2-bromo-N-methyl-N-(3-methylphenyl)propanamide can participate in various chemical reactions. For instance, brominated compounds can act as intermediates in electrophilic aromatic substitution reactions , serve as synthons in annulation reactions , and undergo functionalization to form C-S and C-N bonds . The bromine atom in such compounds is a reactive site that can be utilized for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-N-methyl-N-(3-methylphenyl)propanamide, such as solubility, melting point, and reactivity, would be influenced by its molecular structure. The presence of the bromine atom and the amide functional group would affect its polarity and hydrogen bonding capability. These properties are crucial for determining the compound's behavior in different solvents and its suitability for use in various chemical reactions .

Future Directions

The future directions of “2-bromo-N-methyl-N-(3-methylphenyl)propanamide” are not specified in the available data. Given its use in proteomics research , it may continue to be used in the study of proteins and their functions.

properties

IUPAC Name

2-bromo-N-methyl-N-(3-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-8-5-4-6-10(7-8)13(3)11(14)9(2)12/h4-7,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGABQZXZEHHUCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)C(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-methyl-N-(3-methylphenyl)propanamide

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